molecular formula C7H9NO2S B179059 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid CAS No. 119778-44-8

4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B179059
M. Wt: 171.22 g/mol
InChI Key: VANMGYYUWZXKPW-UHFFFAOYSA-N
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Description

“4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid” is a derivative of thiazole, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

A novel thiazole derivative 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5- carboxylate and potassium carbonate were added to a mixture of methanol and water . Another synthesis method involved adding potassium carbonate and isobutyl bromide to a solution of ethyl-2- (3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate in dimethylformamide .


Molecular Structure Analysis

The molecular structure of “4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid” is characterized by a thiazole ring, which consists of sulfur and nitrogen. The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring in “4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid” has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This makes it a versatile moiety contributing to the development of various drugs and biologically active agents .

Scientific Research Applications

Drug Development

Field: Medicinal Chemistry Application: Thiazole moiety has been an important heterocycle in the world of chemistry contributing to the development of various drugs and biologically active agents . A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced . Methods: The reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH resulted in the formation of an ester compound during the early stage of synthesis . Results: Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Antimicrobial Evaluation

Field: Microbiology Application: 2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Methods: Eight compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed . Results: Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .

Corrosion Inhibition

Field: Materials Science Application: The corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) has been studied to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution . Methods: The study was conducted by weight loss, electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (Tafel) methods at temperatures 303–323 K . Results: Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate acted as a mixed-type inhibitor, and its efficiency increased with the increase in inhibitor concentration and temperature .

Antimicrobial Evaluation

Field: Microbiology Application: 2-Aminothiazole-4-carboxylate Schiff bases have been synthesized and evaluated for their antimicrobial properties . Methods: Eight compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined . Results: Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .

Anticancer Drug Discovery

Field: Medicinal Chemistry Application: 2-Aminothiazole derivatives have shown promise in anticancer drug discovery . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Methods: Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . Results: The 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Antioxidant Activity

Field: Biochemistry Application: Thiazole derivatives have been found to possess antioxidant activity . Methods: A variety of new compounds with a diverse spectrum of therapeutic potentials were produced by modifying the thiazole ring at various locations . Results: The thiazole derivatives had many biological activities as antihypertension, antifungal, antimicrobial, anti-inflammatory, antioxidant, antitubercular, and anticancer .

Antimicrobial Evaluation

Field: Microbiology Application: 2-Aminothiazole-4-carboxylate Schiff bases have been synthesized and evaluated for their antimicrobial properties . Methods: Eight compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined . Results: Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .

Anticancer Drug Discovery

Field: Medicinal Chemistry Application: 2-Aminothiazole derivatives have shown promise in anticancer drug discovery . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Methods: Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . Results: The 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Antioxidant Activity

Field: Biochemistry Application: Thiazole derivatives have been found to possess antioxidant activity . Methods: A variety of new compounds with a diverse spectrum of therapeutic potentials were produced by modifying the thiazole ring at various locations . Results: The thiazole derivatives had many biological activities as antihypertension, antifungal, antimicrobial, anti-inflammatory, antioxidant, antitubercular, and anticancer .

properties

IUPAC Name

4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-5-6(7(9)10)11-4(2)8-5/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANMGYYUWZXKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562602
Record name 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

CAS RN

119778-44-8
Record name 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
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